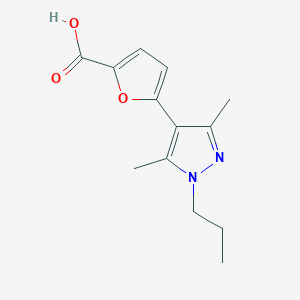![molecular formula C11H13ClFN3O2 B7560612 2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide, commonly known as CFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFMB is a derivative of butanediamide, and its synthesis method involves the reaction of 3-chloro-4-fluorobenzaldehyde with 1,4-diaminobutane in the presence of a suitable catalyst.
Mecanismo De Acción
The mechanism of action of CFMB is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins involved in cell growth and proliferation. CFMB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
CFMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. It also has antibacterial properties and can inhibit the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of CFMB is its potent anti-cancer properties, making it a potential candidate for the development of new cancer drugs. It also has anti-inflammatory and antibacterial properties, making it useful in the development of drugs to treat infections and inflammatory diseases. However, CFMB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on CFMB. One area of research could be to investigate the potential of CFMB as a drug for the treatment of various cancers and inflammatory diseases. Another area of research could be to study the mechanism of action of CFMB in more detail to understand how it inhibits the activity of MMPs and other proteins involved in disease progression. Additionally, further studies could be conducted to investigate the potential toxicity of CFMB and to develop methods to improve its solubility in water.
Métodos De Síntesis
The synthesis of CFMB involves the condensation reaction between 3-chloro-4-fluorobenzaldehyde and 1,4-diaminobutane in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.
Aplicaciones Científicas De Investigación
CFMB has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of CFMB is in the development of new drugs. CFMB has been shown to have potent anti-cancer properties and can inhibit the growth of various cancer cell lines. It also has anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs to treat infections and inflammatory diseases.
Propiedades
IUPAC Name |
2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3O2/c12-7-3-6(1-2-8(7)13)5-16-11(18)9(14)4-10(15)17/h1-3,9H,4-5,14H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOAJZXUZLOMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C(CC(=O)N)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)




![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)

![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)


